6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a furan ring, a triazolopyridazine core, and a 4-methylbenzylthio substituent, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-iodide.
Thioether Formation: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-methylbenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel (Ni) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the benzylthio group can lead to various substituted triazolopyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyridazine core can engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(Furan-2-yl)-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(Furan-2-yl)-3-((4-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(Furan-2-yl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The uniqueness of 6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzylthio group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(furan-2-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-12-4-6-13(7-5-12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-3-2-10-22-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPIMSZOTPFOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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